3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative characterized by the presence of two phenyl groups at the 3 and 5 positions and an aldehyde functional group at the 2 position. This compound is classified under heterocyclic organic compounds, specifically within the pyrrole family, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde can be achieved through various methods. One notable approach involves the reaction of an appropriate dicarbonyl compound with an amine under acidic conditions, commonly using barbituric acid as a reagent. The process typically includes the following steps:
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde can be represented as follows:
The presence of these substituents significantly influences its chemical reactivity and biological activity.
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions due to its functional groups:
These reactions are pivotal in expanding the chemical library of pyrrole derivatives for various applications.
The mechanism of action for compounds like 3,5-diphenyl-1H-pyrrole-2-carbaldehyde typically involves interactions at the molecular level with biological targets. Pyrrole derivatives are known to exhibit various pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The proposed mechanisms include:
The physical and chemical properties of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde are crucial for its application in research and industry:
These properties are essential for assessing the compound's behavior in various chemical environments.
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde has several scientific applications:
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is systematically named as 2-formyl-3,5-diphenyl-1H-pyrrole, reflecting the aldehyde functional group at the 2-position and phenyl substituents at the 3- and 5-positions of the pyrrole ring. Its molecular formula is C₁₇H₁₃NO, with a molecular weight of 247.29 g/mol [2]. The compound's SMILES notation (O=CC1=C(C2=CC=CC=C2)C=C(C3=CC=CC=C3)N1) encodes its connectivity: a pyrrole core with an aldehyde group, flanked by phenyl rings at adjacent carbon positions [2]. Key identifiers include the CAS Registry Number 40872-77-3 and MDL number MFCD03001440 [2].
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| Systematic Name | 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde |
| Molecular Formula | C₁₇H₁₃NO |
| Molecular Weight | 247.29 g/mol |
| CAS Registry Number | 40872-77-3 |
| SMILES | O=CC1=C(C2=CC=CC=C2)C=C(C3=CC=CC=C3)N1 |
The 1H-pyrrole core exhibits prototropic tautomerism, where the N1-hydrogen can theoretically migrate to the adjacent carbaldehyde oxygen. However, this equilibrium strongly favors the 1H-pyrrole form due to the preservation of aromaticity. The pyrrole ring adheres to Hückel's rule (4n+2 π-electrons), with the nitrogen lone pair delocalized across the five-membered ring. This delocalization confers significant aromatic stability, evidenced by:
Single-crystal X-ray diffraction (SC-XRD) reveals that 3,5-diphenyl-1H-pyrrole-2-carbaldehyde adopts a non-planar conformation due to steric repulsion between the ortho-hydrogens of the C3/C5 phenyl rings. Key crystallographic features include:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Bond Lengths | C2–CHO: 1.22 Å; C–N: 1.38 Å |
| Dihedral Angle (Pyrrole-Ph) | 35–45° |
| Dominant Contacts (Hirshfeld) | H⋯H (50–55%), C⋯H (25–30%) |
The structural and electronic properties of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde diverge significantly from its isomeric counterparts:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2